molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Cat. No.: B3136278
CAS No.: 413624-71-2
M. Wt: 342.5 g/mol
InChI Key: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves several steps:

Chemical Reactions Analysis

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid undergoes various chemical reactions:

Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline solutions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is widely used in scientific research due to its biological activity. It is particularly valuable in the study of:

Comparison with Similar Compounds

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is unique due to its specific structure and biological activity. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXRVOYVVPVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413624-71-2
Record name 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8 H), 1.30-1.20 (m, 8 H), 1.18 (s, 12 H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of KOH (25 g) in water (50 mL) was added to a solution of 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (10.69 g, 155 mmol) in ethanol (400 mL), then heated at reflux for 4 h. After cooling, the solution was evaporated to a volume of ca. 50 mL and diluted with water (800 mL). The organic impurities were removed by extracting with dichloromethane (2×200 mL). The aqueous layer was acidified to pH 2 with concentrated hydrochloric acid (50 mL) and extracted with methyl tert.-butyl ether (MTBE, 3×200 mL). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to give the crude product (9.51 g) as an oil. Crystallization from hexanes/MTBE (50 mL:25 mL) afforded 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (6.92 g, 79%) as waxy, white crystals. M.p.: 83-84° C. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 12.03 (s, 2H), 2.37 (t, 4H, J=7.3 Hz), 1.52-1.34 (m, 8H), 1.28-1.10 (m, 8H), 1.06 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 210.5, 178.8, 41.7, 41.2, 29.1, 25.0, 24.4, 23.1. HRMS (LSIMS, gly): Calcd. for C19H35O5 (MH+): 343.2484. found: 343.2485.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8H), 1.30-1.20 (m, 8H), 1.18 (s, 12H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
[Compound]
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 2
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 3
Reactant of Route 3
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 4
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 5
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 6
Reactant of Route 6
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.